molecular formula C15H14BrN3O2S2 B4564616 methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4564616
M. Wt: 412.3 g/mol
InChI Key: PTDDYNRERYICJX-UHFFFAOYSA-N
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Description

Methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14BrN3O2S2 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.97108 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features, including thiophene and pyridine rings, have been extensively studied for their synthesis methods and structural properties. For instance, the study of crystal structures of similar compounds provides insights into their molecular conformation, stabilization by hydrogen bonds, and potential for forming solid-state structures useful in materials science and pharmacology (Vasu et al., 2004). These structural analyses are crucial for designing compounds with desired physical and chemical properties.

Biological Activities and Therapeutic Potential

Research into compounds with thiophene and pyridine moieties often explores their biological activities and potential therapeutic applications. For example, derivatives of thiophene and pyridine have been evaluated for their tumor cell growth inhibition, indicating potential applications in cancer therapy (Queiroz et al., 2011). Such studies highlight the relevance of these compounds in medicinal chemistry, particularly in the discovery and development of new anticancer agents.

Catalysis and Synthetic Applications

The structural motifs present in the specified compound are also found in catalysts and intermediates for synthetic applications. Research has demonstrated the use of thiophene and pyridine derivatives in catalyzing reactions, such as transfer hydrogenations, which are significant in organic synthesis and industrial processes (Buldurun et al., 2019). These findings suggest potential applications of the compound in facilitating chemical transformations, highlighting its importance in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S2/c1-21-14(20)12-9-3-2-4-10(9)23-13(12)19-15(22)18-11-6-5-8(16)7-17-11/h5-7H,2-4H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDDYNRERYICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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